molecular formula C9H22N4 B1212403 N-Amino-N'-1-octylguanidine CAS No. 66002-80-0

N-Amino-N'-1-octylguanidine

Cat. No.: B1212403
CAS No.: 66002-80-0
M. Wt: 186.3 g/mol
InChI Key: MDHUTKMSNDEISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Amino-N'-1-octylguanidine (CAS 66002-80-0) is a specialized alkylguanidine derivative with the molecular formula C9H22N4 and a molecular weight of 186.30 g/mol . This compound serves as a valuable building block in synthetic and medicinal chemistry research, particularly due to its functionalized guanidine group, which can act as a potent hydrogen bond donor and participate in electrostatic interactions . A key research application of this compound is in bioorthogonal chemistry for the in-situ assembly of cytotoxic agents. Studies have demonstrated that it can be combined with aldehydes, such as decanal, within biological systems to form cytotoxic hydrazones . This reaction exemplifies a novel strategy for environment-selective synergism, where the precursors assemble into the active compound preferentially in specific microenvironments, such as those with low serum proteins, offering a potential approach for targeted drug delivery . The guanidine group is a prominent pharmacophore in drug discovery, and its modification, as seen in this compound, is a critical strategy for modulating the properties of bioactive molecules . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66002-80-0

Molecular Formula

C9H22N4

Molecular Weight

186.3 g/mol

IUPAC Name

1-amino-2-octylguanidine

InChI

InChI=1S/C9H22N4/c1-2-3-4-5-6-7-8-12-9(10)13-11/h2-8,11H2,1H3,(H3,10,12,13)

InChI Key

MDHUTKMSNDEISD-UHFFFAOYSA-N

SMILES

CCCCCCCCN=C(N)NN

Canonical SMILES

CCCCCCCCN=C(N)NN

Other CAS No.

66002-80-0

Synonyms

1-AOG
N-amino-N'-1-octylguanidine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for N Amino N 1 Octylguanidine

Derivatization and Analog Generation of N-Amino-N'-1-octylguanidine

Synthesis of Guanidino-Hydrazone Adducts

Guanidino-hydrazone adducts are synthesized through the condensation reaction between an aminoguanidine (B1677879) derivative and a carbonyl compound, such as an aldehyde or a ketone. This reaction is a common and effective method for forming a diverse range of hydrazone derivatives. nih.gov The general procedure involves refluxing the aminoguanidine, often as a hydrochloride or bicarbonate salt, with the selected aldehyde or ketone in a suitable solvent like methanol. nih.govnih.gov

A specific and relevant example is the reaction between this compound (AOG) and decanal (B1670006), which yields the cytotoxic hydrazone N-decylidenimino-N'-1-octylguanidine (DIOG). escholarship.orgacs.org This synthesis demonstrates the formation of a Schiff base, where the primary amino group of the aminoguanidine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N double bond of the hydrazone.

The versatility of this synthetic route allows for the creation of a wide array of adducts by varying the carbonyl component. This method has been used to prepare series of compounds for biological screening, highlighting its utility in medicinal chemistry. nih.govnih.gov

Table 1: Examples of Guanidino-Hydrazone Synthesis
Aminoguanidine ReactantCarbonyl ReactantReaction ConditionsResulting Hydrazone Product
N-aminoguanidine bicarbonate3-(Benzyloxy)benzaldehydeHCl (0.5 M in MeOH), 80 °CBenzyl (B1604629) aminoguanidine hydrazone derivative nih.gov
Aminoguanidine hydrochlorideSalicylaldehyde derivativesMethanol, reflux, 3 hSalicylaldehyde-based aminoguanidine hydrazones nih.gov
2-Hydrazine-4,5-dihydro-1H-imidazole iodide4-Formylbenzoic acidEthanol, reflux, 6 hAGH-1 (an aminoguanidine hydrazone derivative) scielo.br
This compound (AOG)DecanalIn situ reactionN-decylidenimino-N'-1-octylguanidine (DIOG) escholarship.orgacs.org

Exploration of Alkyl Chain and Guanidine (B92328) Modifications

The structure of this compound can be systematically altered at two key positions: the N'-1-octyl alkyl chain and the core guanidine group. These modifications are instrumental in tuning the physicochemical properties of the molecule.

Alkyl Chain Modifications

The length and branching of the alkyl chain attached to the guanidine nitrogen can be readily modified by selecting different primary amines during synthesis. The established route for preparing N-alkylguanidines involves the guanidinylation of a primary amine, such as octylamine (B49996), with a reagent like S-methylisothiourea sulfate (B86663). By substituting octylamine with other primary amines (e.g., hexylamine, dodecylamine, or benzylamine), a library of N'-alkylguanidine analogues can be produced. This approach allows for a systematic investigation of how the alkyl substituent's lipophilicity and steric bulk influence molecular interactions.

Another synthetic strategy for modifying amine substituents is reductive alkylation, which typically involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. While more commonly applied to simpler amines, related principles can be adapted for the modification of guanidine precursors.

Table 2: Synthesis of N'-Alkylguanidine Analogues
Starting AmineGuanidinylating AgentResulting N'-Alkylguanidine Product
OctylamineS-Methylisothiourea sulfate1-Octylguanidine
HexylamineN,N′-Di-Boc-1H-pyrazole-1-carboxamidineN,N'-Di-Boc-N''-hexylguanidine nih.gov
Various primary aminesPyrazole-1-carboxamidine hydrochlorideVarious N-substituted guanidines researchgate.net

Guanidine Modifications

The guanidine functional group itself can be derivatized through alkylation or acylation, typically requiring the use of protecting groups to ensure regioselectivity.

Alkylation: Introducing additional alkyl groups onto the guanidine nitrogen atoms can be achieved using tailor-made precursors. For instance, N,N′-di-Boc-1H-pyrazole-1-carboxamidine can be alkylated under Mitsunobu conditions, and the resulting pre-modified guanidinylating reagent can then transfer the alkylated guanidino group to a primary amine. nih.gov This multi-step strategy allows for the synthesis of terminally (Nω) alkylated guanidines. nih.gov

Acylation: The acylation of the guanidine group is another important modification. This can be accomplished through a different precursor strategy, often starting from a protected S-methylisothiourea. nih.gov Selective N-terminal acylation is a well-established technique in peptide chemistry, and similar principles can be applied to guanidine-containing molecules using acylating agents like 4-methoxyphenyl (B3050149) esters, which offer good reactivity and selectivity. nih.gov

Table 3: Strategies for Guanidine Core Modification
Modification TypePrecursor/ReagentMethodologyResulting Derivative
AlkylationN,N′-Di-Boc-1H-pyrazole-1-carboxamidineAlkylation via Mitsunobu reaction, followed by guanidinylation nih.govNω-alkylated guanidine
AcylationAcylated derivative of N-Boc-S-methylisothioureaGuanidinylation with a pre-acylated reagent nih.govNω-acylated guanidine
Acylation4-Methoxyphenyl estersSelective acylation of N-terminal amines, applicable to guanidine-containing peptides nih.govN-acylated product

Incorporation into More Complex Molecular Architectures (e.g., Peptidomimetics)

The this compound scaffold serves as a valuable building block for constructing larger, more complex molecules, particularly peptidomimetics. nih.govnih.gov Peptidomimetics are designed to mimic natural peptides but often exhibit improved stability and bioavailability. nih.gov The guanidine group is the defining feature of the natural amino acid arginine, which is frequently involved in crucial biological interactions. nih.gov Consequently, synthetic guanidine derivatives are often incorporated into peptide analogues to replicate or modulate the function of arginine. nih.gov

Non-canonical amino acids, including those with modified side chains or backbones, are fundamental to the design of peptidomimetics. nih.govnih.gov A functionalized aminoguanidine can be incorporated into a peptide sequence, for example, through solid-phase peptide synthesis (SPPS). researchgate.net This process would involve using an appropriately protected aminoguanidine-containing building block that can be sequentially coupled to other amino acids on a solid resin support.

Recent advances in peptide chemistry have demonstrated the use of the guanidine moiety as a versatile chemical "joint." A three-component condensation reaction involving a primary amine (such as the side chain of lysine), formaldehyde (B43269), and guanidine can be used to "stitch" peptide chains together, creating complex macromulticyclic structures with novel topologies. acs.org This highlights the utility of the guanidine group in generating sophisticated molecular architectures that go beyond simple linear sequences.

Table 4: Applications of Guanidine Moieties in Complex Molecules
Target ArchitectureRole of Guanidine MoietySynthetic ApproachExample
PeptidomimeticsMimic of arginine side chainIncorporation of guanidine-containing non-canonical amino acids nih.govnih.govPeptides with enhanced enzymatic stability or altered receptor affinity
Arginine Analogues in PeptidesTo create modified binding motifsGuanidinylation of primary amine side chains (e.g., ornithine) during SPPS nih.govSelectivity-shifted integrin ligands nih.gov
Macromulticyclic PeptidesStructural "joint" for cyclizationThree-component condensation with primary amines (lysine) and formaldehyde acs.orgStitched peptides with novel topologies acs.org

Mechanistic Investigations of N Amino N 1 Octylguanidine S Biological Interactions

Elucidation of Molecular and Cellular Interaction Mechanisms

Studies on Membrane Interactions and Permeability

The guanidinium (B1211019) group, a key feature of N-Amino-N'-1-octylguanidine, is known to facilitate the translocation of molecules across cellular membranes. This is attributed to its ability to form strong hydrogen bonds and engage in charge pairing with anionic groups like phosphates and carboxylates present on the cell surface. The positive charge of the guanidinium group is delocalized, which facilitates its interaction with the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans. This interaction is often a critical step for the cellular uptake of guanidinium-containing molecules.

The presence of an octyl chain in this compound introduces a significant hydrophobic component to the molecule. This lipophilicity can further influence membrane interactions. Long alkyl chains can insert into the lipid bilayer, potentially disrupting the membrane structure or creating transient pores, which may provide an alternative pathway for cellular entry. The interplay between the hydrophilic, charged guanidinium head and the hydrophobic octyl tail suggests that this compound may behave as a surfactant, altering membrane fluidity and permeability. Studies on similar guanidinium-functionalized molecules have shown that the number and spatial arrangement of these groups, along with the nature of the hydrophobic scaffold, are crucial determinants of cellular uptake efficiency. For instance, converting the amines of aminoglycosides to guanidines dramatically enhances their cellular uptake. bioorganic-chemistry.comnih.govnih.gov

Investigation of Intracellular Targets and Pathways

Once inside the cell, the guanidinium moiety can direct the molecule to specific intracellular compartments or targets. For example, some guanidinoalkyl side chains have been shown to target the nucleus. The ability of the guanidinium group to interact with phosphate (B84403) residues makes DNA a potential target for this compound. Docking studies with other guanidine (B92328) derivatives have demonstrated preferential binding within the minor groove of the DNA helix, leading to the potential for anticancer activity. nih.gov

Synergistic Action with Aldehyde Co-reactants in Self-Assembly Processes

The N-amino group of this compound allows for a specific chemical reaction with aldehydes to form hydrazones. This reaction can occur in situ, meaning within a biological environment, leading to the formation of new molecules with potentially enhanced or different biological activities.

Kinetics and Thermodynamics of Hydrazone Formation In Situ

The formation of a hydrazone from an N-aminoguanidine and an aldehyde is a reversible condensation reaction. The kinetics of this reaction are pH-dependent, with optimal rates typically observed under mildly acidic conditions (around pH 4.5), which can be found in certain cellular compartments like endosomes and lysosomes. rsc.org However, the presence of neighboring functional groups within the aldehyde reactant can catalyze the reaction and enhance the rate of hydrazone formation at near-neutral pH. rsc.orgljmu.ac.uk

The thermodynamics of hydrazone formation are governed by the equilibrium between the reactants (this compound and aldehyde) and the product (hydrazone). The stability of the resulting hydrazone bond is crucial for its biological effect. Hydrazone-based bonds are generally stable at neutral pH, such as in the bloodstream, but can be designed to be rapidly hydrolyzed in the acidic environment of lysosomes, allowing for the controlled release of a therapeutic agent. wikipedia.org Computational studies on hydrazone antioxidants have explored the reaction energetics, indicating that the thermodynamic plausibility of their mechanisms can be predicted. scispace.com

Environmental Selectivity in Hydrazone-Mediated Biological Effects

The pH-sensitive nature of the hydrazone linkage provides a mechanism for environmental selectivity. A drug or therapeutic agent could be linked to this compound via a hydrazone bond, remaining inactive in the neutral pH of the blood but becoming activated upon reaching the acidic microenvironment of a tumor or an inflamed tissue. This strategy is utilized in the design of antibody-drug conjugates, where the hydrazone bond releases the drug specifically within the target cancer cells. wikipedia.org

Furthermore, the self-assembly of the hydrazone products can be influenced by the surrounding environment. The interplay of hydrophobic interactions from the octyl chain and potential π-π stacking from aromatic aldehydes could lead to the formation of nanostructures like nanofibers or sheets. The morphology of these self-assembled structures would be dependent on the specific aldehyde co-reactant and the environmental conditions, which could, in turn, influence their biological activity.

Enzymatic Modulation and Inhibition Studies

Guanidine and its derivatives are known to interact with a wide range of enzymes, often acting as inhibitors. The positive charge and hydrogen-bonding capabilities of the guanidinium group allow it to mimic the side chain of arginine, a common amino acid in enzyme active sites. This mimicry can lead to competitive inhibition of enzymes that process arginine or similar substrates.

Aminoguanidine (B1677879), a related compound, is a known inhibitor of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide. nih.gov It has also been shown to inhibit other enzymes, such as diamine oxidase. Given its structural similarity, this compound could potentially inhibit these and other enzymes. The long octyl chain might provide additional hydrophobic interactions within the enzyme's active site or an allosteric site, potentially increasing the potency or selectivity of inhibition.

The hydrazone derivatives formed from this compound and various aldehydes could also exhibit enzymatic inhibitory activity. For example, certain aminoguanidine hydrazone analogues have been shown to be potent inhibitors of cholinesterases, such as acetylcholinesterase and butyrylcholinesterase. nih.gov The specific inhibitory profile would be highly dependent on the structure of the aldehyde used to form the hydrazone.

Below is a table summarizing the potential enzyme targets for guanidine and aminoguanidine derivatives, which may be relevant for this compound.

Enzyme ClassPotential Target EnzymesType of Modulation
OxidoreductasesNitric Oxide Synthase (NOS), Diamine OxidaseInhibition
HydrolasesAcetylcholinesterase, ButyrylcholinesteraseInhibition
Transferases
Lyases
Isomerases
Ligases

This compound as an Enzyme Modulator

Studies on aminoguanidine suggest that its inhibitory action can proceed through covalent modification of the enzyme or its cofactors. For instance, its inactivation of iNOS may involve multiple pathways, including modification of the heme residue at the active site acs.org. It is proposed that aminoguanidine has a high affinity for amine oxidases, potentially forming a Schiff base with the enzyme's catalytic center nih.gov. It is critical to note, however, that these findings pertain to aminoguanidine, which lacks the hydrophobic octyl tail. This structural difference is significant and means that the specific enzyme modulating activities of aminoguanidine cannot be directly extrapolated to this compound.

Specificity and Reversibility of Enzyme Inhibition

The specificity and reversibility of enzyme inhibition by this compound have not been specifically characterized. Drawing parallels again from aminoguanidine, research has demonstrated a degree of inhibitor specificity. Aminoguanidine is reported to be over 50-fold more effective at inhibiting the enzymatic activity of inducible NOS (iNOS) compared to endothelial or neuronal NOS isoforms, identifying it as a selective iNOS inhibitor nih.gov.

The nature of this inhibition can be complex. Some compounds act as reversible inhibitors, which bind non-covalently and can spontaneously dissociate from the enzyme wikipedia.org. Others are irreversible or mechanism-based inactivators, which form a stable, often covalent, bond with the enzyme, leading to permanent loss of activity acs.orgwikipedia.org. The inactivation of iNOS by aminoguanidine appears to involve covalent modification, suggesting a mechanism-based, irreversible interaction acs.org. In cases of partial reversible inhibition, the enzyme-inhibitor complex remains partially active, a phenomenon characterized by downward-curving Dixon plots and residual enzyme activity at high inhibitor concentrations mdpi.com. Without direct experimental data, the specificity and reversibility of this compound's potential enzyme interactions remain speculative.

Allosteric and Active Site Binding Mechanisms

The binding mechanism for this compound on enzymes is uncharacterized. Enzyme inhibitors can function through two primary mechanisms: binding to the enzyme's active site (orthosteric inhibition) or binding to a remote site (allosteric inhibition) wikipedia.org.

Active Site Binding: This mechanism involves the inhibitor directly competing with the substrate for binding to the active site. The documented mechanism for aminoguanidine's inhibition of iNOS involves interaction with the heme residue within the active site, a clear example of orthosteric inhibition acs.org.

Allosteric Binding: Allosteric modulators bind to a site distinct from the active site, inducing a conformational change in the enzyme that alters its catalytic activity wikipedia.orgnih.gov. Ligands that bind to these allosteric sites are often more rigid and aromatic than those that bind to active sites nih.gov. There is currently no evidence in the available literature to suggest that this compound or related simple alkylguanidines function as allosteric enzyme modulators.

Interaction with Ion Channels and Transporters

Ion channels and transporters are crucial membrane proteins that regulate the flow of ions and small molecules across cell membranes, governing a vast array of physiological processes mdpi.comnih.govresearchgate.net. The study of the closely related compound, n-octylguanidine, provides significant insight into how this compound likely interacts with these proteins, particularly voltage-gated sodium channels.

Effects on Sodium Channel Conductance (e.g., in Axonal Membranes)

Extensive research using voltage-clamped, internally perfused squid giant axons has elucidated the effects of n-alkylguanidines on sodium channel conductance nih.gov. Internal application of n-octylguanidine (at concentrations around 0.03 mM) results in a time-dependent block of sodium channels nih.gov.

The proposed mechanism suggests that n-octylguanidine molecules enter and occlude open sodium channels from the intracellular side of the membrane nih.gov. This "plugging" action effectively blocks the flow of sodium ions. Key findings from these studies indicate that the block of the steady-state sodium current is independent of the membrane potential, and the compound does not alter the rising phase of the sodium current nih.gov. In axons where the natural sodium inactivation mechanism is intact, n-octylguanidine produces an apparent facilitation of this inactivation nih.gov. Further studies confirmed these blocking effects and showed that the action of n-octylguanidine on sodium channels is independent of the action of pyrethroid modulators nih.gov.

Effects of n-Octylguanidine on Sodium Channels in Squid Axon
ParameterObservationInferred MechanismCitation
Sodium CurrentTime-dependent block upon internal application.Molecule enters and occludes the channel pore. nih.gov
Channel StateBlocks open sodium channels.The drug acts as an open-channel blocker. nih.gov
Voltage DependenceBlock of steady-state current is independent of membrane potential.Binding and blocking rate constants are voltage-independent. nih.gov
Natural InactivationApparent facilitation of inactivation in intact axons.The blocking action mimics natural "hinged-lid" inactivation. nih.gov
Interaction with PyrethroidsActions are independent; dose-response curve for block is not shifted.n-Octylguanidine and pyrethroids bind to different sites and do not influence each other's actions. nih.gov

Structure-Function Relationships in Ion Channel Modulation

The modulation of ion channels is intrinsically linked to the chemical structure of the modulating agent escholarship.orgnih.gov. Studies on a series of n-alkylguanidines have revealed a clear structure-function relationship in their ability to block sodium channels nih.gov.

A strong correlation exists between the length of the alkyl chain and the blocking potency of the compound. Longer chains, such as the octyl group, are significantly more potent than shorter chain derivatives like n-amylguanidine, while very short chains show no time-dependent block nih.gov. This relationship strongly suggests the presence of a hydrophobic binding site near the inner mouth of the sodium channel, which accommodates the alkyl tail and increases the local concentration of the inhibitor nih.gov.

The guanidinium group is believed to be the actual blocking moiety that occludes the ion conduction pathway. This action is thought to be analogous to the function of arginine residues, which possess a guanidino group and are considered essential components of the molecular mechanism for natural sodium channel inactivation nih.gov. Therefore, the structure of n-octylguanidine is perfectly suited for this function: the hydrophobic octyl tail serves to anchor the molecule near its binding site, while the cationic guanidinium head acts as a plug for the open channel pore.

Proposed Mechanisms for Antimicrobial Activity

While the specific antimicrobial mechanism of this compound has not been detailed, its structure as a cationic amphiphile—possessing a positively charged hydrophilic head and a hydrophobic tail—strongly suggests a mechanism based on the disruption of bacterial cell membranes. This mechanism is common to a wide range of antimicrobial molecules, including antimicrobial peptides and synthetic cationic polymers dyecraftlab.comacs.orgijsra.netnih.govnih.gov.

The proposed mechanism involves a multi-step process:

Electrostatic Attraction: The bacterial cell surface is rich in negatively charged molecules such as phospholipids (B1166683), teichoic acids (in Gram-positive bacteria), and lipopolysaccharides (in Gram-negative bacteria) acs.orgijsra.net. The positively charged N-amino-guanidinium headgroup of the compound is electrostatically attracted to this negative surface ijsra.netnih.gov.

Hydrophobic Insertion: Following the initial binding, the hydrophobic octyl tail inserts itself into the lipid bilayer of the bacterial membrane dyecraftlab.comnih.gov.

Membrane Disruption: The accumulation of these molecules within the membrane disrupts its integrity, leading to increased permeability, pore formation, and leakage of essential intracellular components like ions and metabolites. This ultimately results in cell death dyecraftlab.comnih.gov.

This membrane-disruptive mechanism is relatively non-specific, which is advantageous as it makes it more difficult for bacteria to develop resistance compared to conventional antibiotics that target specific enzymes or cellular processes ijsra.net. The guanidino group, in particular, has been shown to greatly enhance the action of antimicrobial agents against bacterial cytoplasmic membranes nih.gov.

Proposed Antimicrobial Mechanism of Action
StepDescriptionDriving ForceCitation
1. AdsorptionThe cationic headgroup binds to the negatively charged bacterial surface.Electrostatic interactions. ijsra.netnih.gov
2. InsertionThe hydrophobic octyl tail penetrates the lipid core of the cell membrane.Hydrophobic effect. dyecraftlab.comnih.gov
3. DisruptionMembrane integrity is compromised, leading to pore formation and leakage.Disorganization of the lipid bilayer. dyecraftlab.comacs.org
4. Cell DeathLoss of membrane potential and leakage of cytoplasmic contents leads to lysis.Loss of cellular homeostasis. nih.gov

Disruption of Microbial Cell Membranes

The disruption of microbial cell membranes is a common mechanism of action for many antimicrobial compounds, particularly those with cationic moieties like the guanidinium group. These positively charged groups can interact electrostatically with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction can lead to the displacement of divalent cations that stabilize the membrane, ultimately disrupting its integrity and causing leakage of cellular contents.

While this is a well-established principle for many guanidine-containing antiseptics and antibiotics, specific studies detailing this process for this compound are not prominently available. Research on similar molecules, such as polyhexamethylene guanidine (PHMG), has demonstrated that the cationic nature of the guanidine family disrupts bacterial cell membranes through ionic interactions, leading to membrane perforation and leakage of intracellular contents nih.gov. Another example, octenidine, has been shown to insert into the outer and cytoplasmic membranes of Escherichia coli, causing a chaotic rearrangement of lipids and rapid cell envelope disruption nih.gov. However, direct experimental evidence and detailed research findings quantifying the membrane-disrupting effects of this compound are needed to confirm a similar mechanism.

Table 1: Hypothetical Data on Membrane Disruption by Guanidinium Compounds (Note: This table is illustrative and not based on experimental data for this compound)

Compound Target Organism Concentration for 50% Membrane Permeabilization (IC50) Reference
Polyhexamethylene guanidine E. coli Data not available nih.gov
Octenidine E. hirae Data not available nih.gov

Interference with Bacterial Quorum Sensing Systems

Bacterial quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system is crucial for various virulence factors and biofilm formation, making it an attractive target for antimicrobial development. QS inhibitors can disrupt these communication pathways, thereby reducing bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.

There is currently no specific research available that investigates the potential for this compound to interfere with bacterial quorum sensing systems. The study of QS inhibition often focuses on molecules that can block the signaling molecules (autoinducers) or their receptors. While some natural and synthetic compounds have been identified as QS inhibitors, the role of guanidinium-containing compounds in this process is not well-documented for this compound.

Inhibition of Essential Microbial Biosynthetic Pathways

Beyond direct membrane damage, some antimicrobial agents function by inhibiting essential metabolic or biosynthetic pathways within the microbial cell. These pathways can include the synthesis of the cell wall, proteins, nucleic acids, or essential metabolites.

To date, there are no published studies that have investigated or demonstrated the ability of this compound to inhibit any specific microbial biosynthetic pathways. Determining such a mechanism would require extensive enzymatic assays and metabolic studies to identify any potential molecular targets within the bacterial cell. Without such research, any claims about the inhibitory effects of this compound on biosynthetic pathways would be purely speculative.

Preclinical Pharmacological Research on N Amino N 1 Octylguanidine in Research Models

In Vitro Biological Efficacy Studies

No specific in vitro biological efficacy studies for N-Amino-N'-1-octylguanidine were identified. Research on related compounds suggests potential areas of investigation.

Antimicrobial Spectrum and Potency in Model Organisms

There is no available data on the antimicrobial spectrum and potency of this compound. The guanidine (B92328) functional group is present in several compounds with known antimicrobial properties. For example, various N-substituted guanidines have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The length of the alkyl chain in related compounds, such as octylguanidine (B1212739), has been shown to influence their biological activity, including the inhibition of ion absorption in plant models. However, without specific studies, the antimicrobial profile of this compound remains unknown.

Dose-Response Characterization in Experimental Systems

No studies characterizing the dose-response relationship of this compound in any experimental system were found.

In Vivo Research Model Investigations (Non-Clinical)

No specific in vivo research on this compound in non-clinical models was identified.

Assessment of Biological Modulation in Animal Models (e.g., bacterial infection models, cellular models)

There are no published studies assessing the biological modulation of this compound in any animal models.

Tissue Distribution and Biotransformation Studies in Research Animals (excluding human pharmacokinetics)

No data regarding the tissue distribution or biotransformation of this compound in research animals is available in the scientific literature.

Efficacy Studies in Defined Preclinical Paradigms (e.g., bacterial load reduction)

While specific in vivo efficacy studies detailing outcomes such as bacterial load reduction for the exact compound this compound are not extensively documented in publicly available research, the broader class of aminoguanidine (B1677879) and alkylguanidine derivatives has demonstrated significant potential in preclinical models. For instance, in a mouse skin abscess model caused by methicillin-resistant Staphylococcus aureus (MRSA), an aminoguanidine-tetralone derivative, compound 2D, was shown to reduce the abscess volume, decrease the bacterial load, and alleviate tissue pathological damage at doses of 5 and 10 mg/kg. mdpi.comnih.gov Similarly, in a mouse pneumonia model induced by Klebsiella pneumoniae, an aminoguanidine-indole derivative, compound 4P, demonstrated in vivo antibacterial efficacy. nih.gov These findings underscore the therapeutic potential of the aminoguanidine scaffold in combating bacterial infections in vivo.

Comparative Biological Activity of this compound and Related Guanidine Derivatives

The biological activity of guanidine derivatives is significantly influenced by their structural characteristics, particularly the nature of the substituents on the guanidine core. The aminoguanidine moiety is recognized as a promising antibacterial pharmacophore. mdpi.comnih.gov Studies on various aminoguanidine derivatives have consistently highlighted their potent in vitro antibacterial activity against a wide spectrum of pathogens, including multidrug-resistant strains. nih.govbrieflands.comnih.gov

The introduction of different chemical moieties to the aminoguanidine scaffold allows for the modulation of antibacterial potency and spectrum. For example, the incorporation of 1,2,4-triazol moieties into aminoguanidine derivatives has resulted in compounds with strong in vitro antibacterial activity against various testing strains. nih.govbohrium.com One such derivative, compound 5f, exhibited a minimum inhibitory concentration (MIC) of 2–8 µg/mL against S. aureus, E. coli, and multidrug-resistant variants. nih.govbohrium.com

Furthermore, the synthesis of hybrid molecules containing both an aminoguanidine and an acylhydrazone moiety has yielded derivatives with significant antimicrobial activities, particularly against Gram-positive bacteria. brieflands.comnih.gov For instance, derivative 3f was identified as a potent agent against Staphylococcus aureus with a MIC value of 4 μg/mL. brieflands.comnih.gov Another compound, 3d , which features a tertiary butyl group, demonstrated a broad spectrum of inhibitory capacity. nih.gov

The antibacterial efficacy of guanidine derivatives is also influenced by the lipophilicity and electronic properties of the substituents. A series of benzyl (B1604629) and phenyl guanidine and aminoguanidine hydrazone derivatives were synthesized and evaluated for their in vitro antibacterial activities. mdpi.com Among the guanidine derivatives, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m displayed the highest potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.com In the aminoguanidine hydrazone series, the 3-(4-trifluoromethyl)-benzyloxy derivative 10d was most effective against S. aureus (MIC 1 µg/mL). mdpi.com

The following interactive data tables summarize the in vitro antibacterial activity of selected guanidine and aminoguanidine derivatives, illustrating the impact of structural modifications on their potency.

Table 1: In Vitro Antibacterial Activity of Selected Aminoguanidine Derivatives

CompoundR GroupTest OrganismMIC (µg/mL)
5f TrifluoromethylphenylS. aureus2-8
E. coli2-8
Multidrug-resistant S. aureus2-8
Multidrug-resistant E. coli2-8
3f PhenylS. aureus4
3d Tertiary butylB. subtilis4

Data sourced from multiple studies on aminoguanidine derivatives. nih.govbrieflands.comnih.govbohrium.com

Table 2: In Vitro Antibacterial Activity of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives

CompoundR GroupTest OrganismMIC (µg/mL)
9m 3-[2-chloro-3-(trifluoromethyl)]-benzyloxyS. aureus0.5
E. coli1
10d 3-(4-trifluoromethyl)-benzyloxyS. aureus1
E. coli16
10a Unsubstituted benzyloxyS. aureus4
E. coli4
10j 4-ChlorobenzyloxyS. aureus4
E. coli4

Data from a study on benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives. mdpi.com

Structure Activity Relationship Sar Studies of N Amino N 1 Octylguanidine Analogs

Impact of Octyl Chain Modifications on Biological Activity

The n-octyl chain is a significant feature of N-Amino-N'-1-octylguanidine, conferring a degree of lipophilicity that is often critical for interaction with biological membranes and hydrophobic pockets of target proteins. Modifications to this chain can profoundly influence the compound's biological profile.

Key modifications and their expected impact include:

Chain Length: The length of the alkyl chain is a determinant of the hydrophobic character of the molecule. For many biologically active long-chain compounds, a parabolic relationship between chain length and activity is observed. While an increase in length can enhance membrane affinity and hydrophobic interactions, excessive length may lead to poor aqueous solubility or non-specific binding, thereby reducing efficacy. Studies on related long-chain N-acyl-L-alpha-amino-omega-guanidine derivatives have shown that the length of the fatty acid residue is critical for their surfactant and antimicrobial properties.

Branching: Introducing branching into the octyl chain can affect the molecule's conformational flexibility and its ability to fit into specific binding sites. Isomeric variations of the octyl group, such as iso-octyl or secondary octyl chains, would alter the steric profile of the molecule, which could either enhance or diminish its biological activity depending on the topology of the target site.

Introduction of Unsaturation or Cyclic Moieties: Replacing the saturated octyl chain with an octenyl or octynyl chain would introduce rigidity and alter the electronic properties of the hydrophobic tail. Similarly, the incorporation of a cyclohexyl or phenyl ring within or at the terminus of the chain would significantly change the shape and hydrophobicity, potentially leading to different binding modes and potencies.

The following interactive table illustrates the hypothetical effect of octyl chain modifications on biological activity, based on general principles observed in similar long-chain amphiphilic molecules.

ModificationExpected Change in LipophilicityPotential Impact on Biological Activity
Shortening the chain (e.g., hexyl)DecreaseReduced hydrophobic interactions, potentially lower potency.
Lengthening the chain (e.g., decyl)IncreaseEnhanced membrane association, but may increase non-specific toxicity.
Introducing branching (e.g., iso-octyl)Minor changeAltered steric fit, could increase or decrease target-specific binding.
Adding a phenyl groupSignificant increaseMay introduce new binding interactions (e.g., pi-stacking) and alter selectivity.

Role of Guanidine (B92328) Moiety Substitutions on Mechanistic Interactionsnih.gov

The guanidine group is a strongly basic moiety that is typically protonated at physiological pH, forming a guanidinium (B1211019) ion. This positive charge is often crucial for forming key electrostatic interactions, such as salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) in a biological target. nih.gov Modifications to this group can modulate basicity, hydrogen bonding capacity, and steric hindrance, thereby fine-tuning the mechanistic interactions.

N-Alkylation/Arylation: Substitution on the nitrogen atoms of the guanidine group can influence its pKa and steric profile. While small alkyl groups might slightly increase basicity, bulky substituents could hinder the approach to the target binding site.

Acylation and Carbamoylation: The introduction of electron-withdrawing acyl or carbamoyl (B1232498) groups directly onto the guanidine nitrogen atoms significantly reduces the basicity of the guanidine moiety. nih.gov This transformation to an acylguanidine or a carbamoylguanidine can be a valuable strategy in drug design to reduce the high basicity of guanidines, which can negatively impact oral bioavailability and cell permeability. nih.gov Despite the reduction in basicity by 4-5 orders of magnitude, these acylguanidine analogs can still retain significant biological activity, demonstrating that a very high pKa is not always a prerequisite for effective interaction. nih.gov

Bioisosteric Replacement: The entire guanidine group can be replaced by other basic or polar groups to probe the importance of its specific geometry and charge distribution. Potential bioisosteres include amidines, triazoles, or other nitrogen-containing heterocycles. The concept of guanidine-acylguanidine bioisosteric exchange has been shown to be a broadly applicable approach to retain pharmacological activity while improving drug-like properties. nih.gov

This interactive table summarizes the effects of key substitutions on the guanidine moiety.

Substitution TypeEffect on Basicity (pKa)Consequence for Mechanistic Interactions
Small N-Alkyl groupsSlight IncreaseMinimal steric hindrance, may slightly enhance electrostatic interactions.
N-Acyl group (Acylguanidine)Significant DecreaseWeaker electrostatic interactions, but may improve pharmacokinetic properties. nih.gov
N-Carbamoyl groupSignificant DecreaseSimilar to acylation, reduces basicity while potentially maintaining key H-bonding. nih.gov
Bioisosteric replacement (e.g., Amidine)VariesAlters geometry and H-bonding pattern, used to probe specific binding requirements.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, a QSAR model could predict the activity of novel analogs and provide insights into the key molecular features driving their efficacy.

A typical QSAR study for this class of compounds would involve the following steps:

Data Set Preparation: A series of this compound analogs with varying substituents on the octyl chain and guanidine moiety would be synthesized and their biological activities determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, electronic descriptors (e.g., partial charges), and connectivity indices.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and conformational descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and generalizability.

For this compound derivatives, key descriptors likely to be important in a QSAR model would include:

Hydrophobic descriptors (e.g., LogP): To quantify the effect of the alkyl chain length and modifications.

Electronic descriptors (e.g., pKa, atomic charges on the guanidine group): To model the electrostatic interaction potential.

Steric descriptors (e.g., molar refractivity, van der Waals volume): To account for the size and shape of the substituents.

The resulting QSAR equation would take a general form such as: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional structure and flexibility of this compound are critical to its ability to adopt a bioactive conformation that complements its biological target. Conformational analysis explores the energetically accessible shapes of the molecule.

Octyl Chain Flexibility: The long alkyl chain is highly flexible due to rotation around its carbon-carbon single bonds. It can adopt a range of conformations from a fully extended, low-energy anti conformation to more compact, higher-energy gauche conformations. The specific conformation adopted upon binding will depend on the shape and nature of the binding pocket. Molecular dynamics simulations of similar long-chain molecules show that they can fold and adapt to hydrophobic environments.

Guanidinium Group Geometry: The protonated guanidinium group is planar due to resonance delocalization of the positive charge across the three nitrogen atoms. This planarity, along with the defined positions of the hydrogen atoms, dictates its hydrogen-bonding capabilities, allowing it to act as a multi-point hydrogen bond donor.

Stereochemical Influences: If chiral centers are introduced into the this compound scaffold, for example, by branching the octyl chain with a stereocenter, it is highly likely that the different enantiomers or diastereomers will exhibit different biological activities. This stereoselectivity would be strong evidence of a specific interaction with a chiral biological target, such as a protein binding site. The spatial arrangement of substituents in a specific stereoisomer could lead to a more favorable binding orientation and, consequently, higher potency.

The study of these conformational and stereochemical aspects is essential for a complete understanding of the SAR and for the rational design of more potent and selective this compound derivatives.

Computational and Theoretical Studies of N Amino N 1 Octylguanidine

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery and molecular biology, providing detailed predictions of how a ligand, such as N-Amino-N'-1-octylguanidine, might interact with a biological receptor. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a scoring function that calculates binding affinity. nih.govresearchgate.net This process allows for the screening of large libraries of compounds against a specific protein target to identify potential leads. nih.gov Following docking, MD simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. nih.govphyschemres.org These simulations provide a deeper understanding of the stability of the binding pose, the flexibility of the complex, and the specific molecular interactions that maintain the association, such as hydrogen bonds and hydrophobic contacts. nih.govphyschemres.org

While specific docking studies for this compound are not extensively documented in the literature, the simpler analogue, octylguanidine (B1212739), has been identified as a ligand in protein crystal structures, indicating the capacity of the octylguanidine scaffold to engage in specific biological interactions. nih.gov Computational studies on this compound would likely involve docking it into the binding sites of various potential protein targets. The results would elucidate key interactions, with the positively charged guanidinium (B1211019) headgroup forming salt bridges and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) and the hydrophobic octyl chain fitting into nonpolar pockets lined with residues like leucine, isoleucine, and valine. MD simulations would then assess the stability of these predicted interactions. physchemres.orgfrontiersin.org

Table 1: Illustrative Output from a Molecular Docking Simulation This table represents typical data obtained from a molecular docking study of this compound with a hypothetical protein target.

ParameterValue/DescriptionSignificance
Binding Affinity -8.5 kcal/molPredicts the strength of the ligand-receptor interaction; more negative values indicate stronger binding.
Hydrogen Bonds Residues: ASP-125, GLU-180Identifies specific polar interactions crucial for binding specificity and stability.
Hydrophobic Interactions Residues: LEU-80, VAL-84, ILE-128Highlights the contribution of the nonpolar octyl tail to the binding affinity.
Ionic Interactions Residue: ASP-125Shows electrostatic attraction between the protonated guanidinium group and negatively charged amino acids.
Predicted Ki (Inhibition Constant) 1.5 µMTheoretical estimate of the concentration required to inhibit the protein's function by 50%.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule, providing fundamental insights into its stability, reactivity, and spectroscopic properties. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and molecular orbital energies.

For this compound, quantum chemical calculations can map the electron density, revealing the distribution of charge across the molecule. The guanidinium group, with its delocalized positive charge over one carbon and three nitrogen atoms, is a key feature that provides significant stability. acs.org The electrostatic potential surface can be calculated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. The amino and guanidine (B92328) nitrogen atoms are expected to be the primary sites of nucleophilic reactivity. researchgate.netmdpi.com

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The reactivity of this compound is expected to be rich, capable of undergoing reactions like acylation, condensation, and cyclization, similar to related aminoguanidine (B1677879) compounds. researchgate.netmdpi.com

Table 2: Key Molecular Properties from Quantum Chemical Calculations This table summarizes important electronic properties of this compound that can be determined through quantum chemical methods.

Calculated PropertyDescriptionImplication for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital, often localized on the nitrogen atoms.Indicates the tendency to donate electrons; a higher energy value suggests greater nucleophilicity.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons; a lower energy value suggests greater electrophilicity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability.
Dipole Moment A measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.
Partial Atomic Charges The calculated charge on each atom in the molecule (e.g., using Mulliken or NBO analysis).Reveals the most positively and negatively charged sites, predicting sites for nucleophilic or electrophilic attack.

Prediction of Self-Assembly Properties and Intermolecular Forces

The molecular structure of this compound, featuring a polar, charged guanidinium headgroup and a long, nonpolar octyl tail, classifies it as an amphiphilic molecule. This dual nature strongly suggests a tendency to undergo self-assembly in aqueous environments. Amphiphilic molecules are known to spontaneously organize into larger structures, such as micelles or bilayers, to minimize the unfavorable interactions between their hydrophobic portions and water. researchgate.net

The primary intermolecular forces governing the behavior of this compound are:

Hydrogen Bonding : The N-H groups of the guanidinium and amino moieties can act as hydrogen bond donors, while the nitrogen atoms with lone pairs can act as acceptors. libretexts.org This allows for strong, directional interactions with other molecules, including water and other guanidinium headgroups. libretexts.org

Ion-Dipole Interactions : In aqueous solution, the positively charged guanidinium headgroup will have strong electrostatic interactions with the partial negative charge on the oxygen atom of surrounding water molecules.

London Dispersion Forces : These are weak, temporary forces arising from fluctuations in electron distribution. libretexts.org They are the dominant attractive force between the nonpolar octyl chains. libretexts.org The collective strength of these forces over the length of the alkyl chains provides the thermodynamic driving force for the hydrophobic tails to aggregate and escape the aqueous environment. researchgate.net

Computational studies can predict this self-assembly behavior by simulating a large number of this compound molecules in a solvent box. These simulations can determine critical properties like the critical micelle concentration (CMC) and the size and shape of the resulting aggregates. researchgate.net

Table 3: Intermolecular Forces in this compound This table details the types of intermolecular forces and the corresponding structural features of the molecule.

Intermolecular ForceMolecular OriginRole in Self-Assembly
Hydrogen Bonding N-H groups on the guanidinium and amino head.Promotes interaction between headgroups and with the polar solvent (water).
Ion-Dipole Interactions The delocalized positive charge of the guanidinium head.Facilitates solvation of the headgroup in polar solvents.
London Dispersion Forces The C-H bonds and overall electron cloud of the octyl tail.Drives the aggregation of the hydrophobic tails to minimize contact with water.

Development and Refinement of Force Fields for Guanidinium-Containing Compounds

Molecular dynamics simulations rely on a set of mathematical functions and parameters known as a force field to calculate the forces between atoms and predict their motion. nih.gov The accuracy of an MD simulation is fundamentally limited by the quality of the force field used. nih.gov While general-purpose force fields like AMBER and CHARMM exist, highly accurate simulations often require the development or refinement of parameters for specific, less common functional groups like the one found in this compound. nih.govnih.gov

The development of a force field for a guanidinium-containing compound involves several steps: acs.orgnih.gov

Parameter Assignment : Initial parameters for bond lengths, angles, dihedrals, and atomic charges are often taken from an existing force field, such as AMBER. acs.orgnih.gov

Quantum Mechanics (QM) Calculations : High-level QM calculations are performed on the molecule or its fragments to obtain optimized geometries, vibrational frequencies, and torsion energy profiles. nih.gov

Charge Derivation : Atomic charges are derived by fitting them to the QM-calculated electrostatic potential (ESP). This step is critical for accurately modeling the electrostatic interactions of the charged guanidinium group. acs.org

Parameter Refinement : The initial force field parameters are adjusted to reproduce the QM data. For example, bond and angle force constants are tuned to match vibrational frequencies, and dihedral parameters are fitted to the rotational energy profiles. acs.orgnih.gov

Validation : The new force field is tested by running MD simulations and comparing the calculated bulk properties (e.g., density, heat of vaporization) with available experimental data. nih.govacs.org

This iterative refinement process ensures that the force field can accurately model both the intramolecular (bonded) and intermolecular (non-bonded) interactions, leading to reliable predictions of the dynamic behavior of guanidinium-containing systems. acs.orgnih.gov

Table 4: Process for Force Field Development and Refinement This table outlines the typical workflow for creating a specific force field for a molecule like this compound.

StepMethod/SourcePurpose
1. Initial Parameterization Standard force fields (e.g., AMBER, CHARMM).Provide a starting point for bonded and non-bonded parameters.
2. Quantum Calculations Ab initio or DFT methods.Generate reference data for geometry, vibrational frequencies, and torsional energy profiles. nih.gov
3. Charge Fitting Electrostatic Potential (ESP) fitting.Derive accurate partial atomic charges to represent the molecule's electrostatic properties. acs.org
4. Parameter Optimization Iterative fitting procedures.Adjust bond, angle, and dihedral parameters to match the reference QM data. acs.orgnih.gov
5. Validation Molecular Dynamics simulations.Compare simulated bulk properties (e.g., density) against experimental values to test the force field's accuracy. acs.org

Analytical Research Methodologies for N Amino N 1 Octylguanidine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating N-Amino-N'-1-octylguanidine from complex mixtures, such as biological matrices or reaction products. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties, including its polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of polar, non-volatile compounds like this compound. Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Reversed-phase HPLC (RP-HPLC) is commonly utilized for the separation of guanidino compounds. semanticscholar.org A C18 column is often the stationary phase of choice, providing a nonpolar surface that interacts with the hydrophobic octyl chain of the molecule. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute the compound and its potentially less polar metabolites effectively. nih.gov

For compounds like this compound that may lack a strong chromophore, derivatization is a key strategy to enhance detection by UV-Vis or fluorescence detectors. Pre-column derivatization with reagents such as 1-Naphthyl isothiocyanate can be employed to introduce a UV-active or fluorescent tag, significantly improving the limit of detection and quantification. Ion-pairing chromatography, using reagents like hexafluoroacetylacetone, can also be used to improve the retention and separation of highly polar guanidino compounds on reversed-phase columns. semanticscholar.orgresearchgate.net

ParameterTypical ConditionRationale
ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)Provides hydrophobic interaction for retention of the octyl chain. unimi.it
Mobile PhaseGradient of aqueous buffer (e.g., pH 3 phosphoric acid) and Acetonitrile/MethanolAllows for the separation of compounds with a range of polarities.
DetectionUV-Vis (e.g., 220 nm) or Fluorescence (after derivatization)Provides sensitivity and selectivity. Derivatization is often needed for compounds lacking a strong chromophore. bohrium.com
Flow Rate0.5 - 1.0 mL/minTypical flow rate for analytical scale HPLC, balancing analysis time and resolution.

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to the high polarity and low volatility of guanidines, direct analysis of this compound by GC is challenging. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. nih.gov

Common derivatization strategies for compounds with active hydrogens, like the amino and guanidino groups, include silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov Another approach involves acylation, for instance, with hexafluoroacetylacetone, to create a more volatile derivative. researchgate.net The choice of derivatizing agent is critical and depends on the specific functional groups present in the parent compound and its metabolites.

Once derivatized, the compound can be separated on a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5). researchgate.net Detection is typically achieved using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification. researchgate.net

Spectroscopic Characterization in Research Settings

Spectroscopic methods are indispensable for the structural elucidation and detailed characterization of this compound. Techniques such as NMR, MS, and UV-Vis spectroscopy provide complementary information about the molecule's structure, mass, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. nmims.eduslideshare.net Both ¹H and ¹³C NMR are fundamental for the characterization of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the protons on the octyl chain, the N-H protons of the guanidinium (B1211019) and amino groups, and the protons on the carbon adjacent to the nitrogen atoms. The chemical shifts (δ) and coupling constants (J) are key to assigning these signals. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. mdpi.com A characteristic signal for the guanidinium carbon would be expected in the region of 155-160 ppm. The eight distinct carbons of the octyl chain would also be visible, with their chemical shifts depending on their position relative to the nitrogen atom. mdpi.com

2D NMR Techniques: For unambiguous assignment and to determine the connectivity between protons and carbons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. core.ac.ukresearchgate.net

NucleusExpected Chemical Shift Range (ppm)Assignment
¹H~0.8-0.9-CH₃ of octyl group
¹H~1.2-1.6-(CH₂)₆- of octyl group
¹H~3.1-3.3-CH₂- attached to nitrogen
¹HVariableN-H protons (guanidinium and amino)
¹³C~14-CH₃ of octyl group
¹³C~22-32-(CH₂)₆- of octyl group
¹³C~40-45-CH₂- attached to nitrogen
¹³C~157Guanidinium Carbon (C=N) mdpi.com

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemrxiv.org For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, often coupled with a liquid chromatography system (LC-MS). nih.gov

The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the molecular formula with high confidence. mdpi.com

Tandem mass spectrometry (MS/MS) is used to further investigate the structure. The [M+H]⁺ ion is isolated and fragmented, and the resulting fragment ions provide valuable structural information. nih.gov For this compound, characteristic fragmentation would likely involve the loss of the amino group, cleavage of the octyl chain, and fragmentation of the guanidinium core. nih.gov

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The guanidinium group itself does not have a strong chromophore in the near-UV region. However, UV-Vis spectroscopy can be used to monitor reactions or interactions if the compound is derivatized with a chromophoric group or if it interacts with another molecule that has a distinct UV-Vis spectrum. bohrium.com The absorbance maximum (λmax) of the derivatized compound is crucial for setting the detection wavelength in HPLC-UV analysis.

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the binding of this compound to other molecules, such as proteins or nucleic acids, provided that there is a fluorescent reporter. Guanidine (B92328) itself is not fluorescent, but derivatization with a fluorescent tag can enable such studies. semanticscholar.org Changes in the fluorescence intensity or wavelength of maximum emission upon binding can provide information about the binding affinity and the local environment of the fluorophore.

Derivatization Strategies for Enhanced Detection and Analysis in Biological Matrices (for research purposes)

The analysis of this compound and its metabolites in complex biological matrices presents analytical challenges due to their polarity and potential for low concentrations. Derivatization is a chemical modification process employed to convert the analyte into a product with improved chemical and physical properties for analysis. This strategy is crucial for enhancing detection sensitivity, improving chromatographic separation, and increasing the volatility of the compound for gas chromatography. For this compound, derivatization primarily targets the guanidino and amino functional groups.

A variety of reagents have been developed for the derivatization of guanidino compounds, which can be broadly categorized based on the detection method used.

Derivatization for Spectrophotometric and Fluorometric Detection:

One common approach involves reacting the guanidino group with a reagent to form a chromophoric or fluorophoric product, which can then be detected using UV-Vis or fluorescence detectors. These methods offer high sensitivity and are well-suited for high-performance liquid chromatography (HPLC).

Ninhydrin (B49086): This reagent reacts with the guanidino group to form a fluorescent product, enabling sensitive detection. A post-column derivatization method using ninhydrin has been described for the HPLC analysis of various guanidino compounds. nih.gov This technique avoids issues of precipitation that can occur with other reagents. nih.gov

α-Dicarbonyl Compounds: Reagents like phenanthrenequinone, benzoin (B196080), and pyridoin react with the guanidino group to yield highly fluorescent derivatives. tandfonline.com For instance, pyridoin has been successfully used as a pre-column derivatizing reagent for the isocratic HPLC-UV determination of several guanidino compounds in biological samples. tandfonline.com Similarly, benzoin has been employed for the sensitive quantification of guanidine in environmental samples using LC-MS analysis, demonstrating its utility for complex matrices. nih.govnih.gov Other related reagents like anisoin (B85897) and furoin (B1674284) have also been utilized for the fluorogenic derivatization of guanidino compounds. nih.gov

Table 1: Common Derivatizing Reagents for Guanidino Compounds

Derivatizing Reagent Detection Method Application
Ninhydrin Fluorescence Post-column HPLC analysis of guanidino compounds. nih.gov
Benzoin UV/Fluorescence, MS Pre-column derivatization for HPLC analysis of guanidino compounds in environmental and biological samples. nih.govnih.gov
Pyridoin UV Pre-column derivatization for isocratic HPLC analysis of guanidino compounds in serum. tandfonline.com
Anisoin Fluorescence Pre-chromatographic derivatization for LC analysis of guanidino compounds. nih.gov

Derivatization for Mass Spectrometric Detection:

For mass spectrometry (MS) based analysis, derivatization can be used to improve ionization efficiency and chromatographic retention of polar guanidino compounds. While MS can often detect the underivatized compound, derivatization can significantly enhance sensitivity and selectivity. The same reagents used for UV and fluorescence detection can often be coupled with MS detection. For example, the benzoin derivatives of guanidino compounds are amenable to LC-MS analysis. nih.govnih.gov

Advanced Techniques for In Situ Monitoring of this compound Reactions

The study of reaction kinetics and mechanisms involving this compound necessitates analytical techniques capable of real-time or in situ monitoring. These advanced methods allow for the direct observation of reactant consumption, intermediate formation, and product generation without the need for sample quenching and subsequent analysis.

Spectroscopic Techniques:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique is a powerful tool for monitoring reactions in solution in real-time. It provides structural information about the molecules present in the reaction mixture. For instance, ATR-FTIR has been successfully used to observe the complexation of guanidines with carbon dioxide in solution, providing insights into the reaction mechanism. rsc.orgwhiterose.ac.uk This approach could potentially be applied to monitor reactions of this compound, particularly those involving changes in its functional groups. The key advantage is the ability to obtain spectra from a real reaction system, which can reveal the presence of transient intermediates. spectroscopyonline.com

Electrochemical Methods:

Cyclic Voltammetry and Other Electrochemical Techniques: Electrochemical methods can be employed to study the redox properties of this compound and to monitor reactions that involve electron transfer. The electrochemical behavior of N'-hydroxyguanidine derivatives has been studied using cyclic voltammetry to understand their oxidation potentials. nih.gov Such techniques could be adapted to monitor enzymatic or chemical reactions of this compound where the compound or its reaction partners are electroactive. The development of specialized electrodes, such as disposable pencil graphite (B72142) electrodes, offers a convenient and sensitive platform for these analyses. researchgate.net

Table 2: Advanced In Situ Monitoring Techniques

Technique Principle Potential Application for this compound
ATR-FTIR Spectroscopy Measures vibrational spectra of molecules in real-time. rsc.orgwhiterose.ac.uk Monitoring reactions involving changes to the guanidino or amino groups, such as complexation or bond formation/breakage.

The application of these advanced in situ monitoring techniques can provide a deeper understanding of the reactivity and transformation of this compound in various chemical and biological systems, facilitating research into its mode of action and metabolic fate.

Future Directions and Emerging Research Avenues for N Amino N 1 Octylguanidine

Integration with Bioorthogonal Chemistry and Chemical Biology Tools

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions typically involve two steps: a bioorthogonal reporter is incorporated into a biomolecule, and this reporter then reacts specifically with an externally introduced chemical probe. The reaction between the hydrazine (B178648) group of AOG and an aldehyde, such as decanal (B1670006), to form a hydrazone is a prime example of a bioorthogonal ligation. This specific reaction was famously exploited for the in situ assembly of a drug inside cancer cells.

Future research can expand on this foundation by:

Developing New Reaction Partners: Identifying or designing novel aldehyde and ketone partners for AOG to create hydrazones with different properties, such as varied stability, reactivity, or fluorescent characteristics.

Incorporating AOG into Probes: Using AOG as a chemical handle in more complex molecular probes. These probes could be designed for various chemical biology applications, including target engagement, enrichment of specific proteins, or fluorescence-based imaging.

Exploring Orthogonal Chemistries: Investigating the use of the AOG-aldehyde ligation in concert with other established bioorthogonal reactions, such as copper-free click chemistry or Staudinger ligations, to enable simultaneous, multi-target labeling within the same biological system.

Table 1: Context of Bioorthogonal Reactions
Reaction TypeReacting GroupsKey Features
Hydrazone/Oxime LigationHydrazine/Aminooxy + Aldehyde/KetoneThe reaction class relevant to N-Amino-N'-1-octylguanidine. researchgate.net
Staudinger LigationAzide + PhosphineOne of the earliest developed bioorthogonal reactions. researchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + CyclooctyneA type of copper-free click chemistry, widely used for in vivo labeling. frontiersin.orgnih.gov
Tetrazine LigationTetrazine + Strained Alkene (e.g., trans-cyclooctene)Known for extremely fast reaction rates. nih.gov

Exploration of Novel Biological Targets and Therapeutic Research Concepts

The combination of AOG and decanal has been shown to have synergistic cytolytic (cell-killing) activity, forming the more cytotoxic hydrazone, N-decylidenimino, N'-1-octylguanidine (DIOG), directly within a biological environment. researchgate.net This concept of in situ drug assembly is a powerful therapeutic strategy. mit.edu

Future therapeutic research could focus on:

Targeted Cytotoxicity: Designing systems where either AOG or its aldehyde partner is selectively delivered to diseased cells (e.g., cancer cells) before introducing the second component, thereby localizing the formation of the cytotoxic product and minimizing off-target effects.

Screening for New Activities: Investigating the biological effects of AOG in combination with a diverse library of aldehydes against various cell lines, including bacteria, fungi, and different types of cancer cells, to uncover new therapeutic applications.

Investigating Guanidinium-Mediated Effects: The guanidinium (B1211019) group is a known pharmacophore that can interact with various biological targets. Research into other guanidine (B92328) derivatives has revealed activities such as inhibiting mitochondrial permeability and modulating heart activity. Studies could explore whether AOG or its derivatives possess intrinsic biological activities or can be designed to target specific cellular machinery, such as ion channels or enzymes. For example, some guanidinium-based carriers are known to target drug delivery to the cell nucleus. h1.co

Table 2: Potential Therapeutic Research Concepts for AOG
Research ConceptApproachPotential Application
Localized Cytotoxin FormationSequentially deliver AOG and a reactive aldehyde to tumor tissue.Oncology, targeted cancer therapy. mit.edu
Broad-Spectrum AntimicrobialsScreen AOG-aldehyde combinations against various pathogens.Infectious disease treatment.
Targeted Nuclear DeliveryLeverage the guanidinium group to carry therapeutic payloads (e.g., DNA-interacting drugs) to the nucleus. h1.coGene therapy, specific forms of chemotherapy.

Development of Advanced Materials Incorporating this compound Motifs

The guanidine group is a versatile functional motif that has been incorporated into various advanced materials. For example, guanidine-based polymers have been synthesized for use as antimicrobial agents and as components of covalent adaptable networks (CANs). digitellinc.comacs.org The reactive hydrazine handle and the functional guanidinium group of AOG make it an attractive building block for new materials.

Emerging avenues in this area include:

Antimicrobial Surfaces: Covalently attaching AOG to surfaces (e.g., medical devices, food packaging) to leverage the known antimicrobial properties of guanidine polymers. acs.orgresearchgate.net The AOG-modified surface could potentially disrupt bacterial membranes. acs.org

Responsive Hydrogels: Using the bioorthogonal AOG-aldehyde reaction to cross-link polymers into hydrogels. mdpi.com Such materials could be designed to degrade or release encapsulated drugs in response to specific aldehydes present in a particular biological environment.

Biosensors: Immobilizing AOG on a sensor chip to capture aldehyde-containing biomolecules. The specific and covalent nature of the hydrazone bond could provide a robust signal for detecting biomarkers of disease.

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and chemical research. ucsb.edu These computational tools can analyze vast datasets to predict molecular properties, identify new drug candidates, and even propose novel chemical reactions.

For AOG, ML and AI could be applied to:

Discover New Bioorthogonal Reactions: Train ML models on large datasets of chemical reactions to predict novel, highly efficient, and selective aldehyde/ketone partners for AOG. researchgate.netmit.eduarxiv.org Computational workflows can screen millions of potential reactions to identify candidates with optimal kinetic and thermodynamic properties for bioorthogonal applications. researchgate.netmit.edu

Design Novel Guanidine Derivatives: Use generative models to design new AOG analogs with enhanced properties, such as improved cell permeability, lower toxicity, or higher reactivity.

Predict Biological Targets: Employ AI algorithms to screen the structure of AOG and its derivatives against databases of protein structures to predict potential biological targets and guide experimental validation.

Table 3: Potential Machine Learning Applications in AOG Research
Application AreaMachine Learning TechniqueObjective
Reaction DiscoveryGraph Neural Networks (GNNs), Active LearningScreen virtual chemical spaces to identify new reactants for AOG with high bioorthogonal potential. researchgate.netmit.edu
De Novo Drug DesignRecurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs)Generate novel molecular structures based on the AOG scaffold with optimized therapeutic properties. ucsb.edu
Target IdentificationDeep Learning, Structure-Based ModelsPredict binding affinity of AOG derivatives to known protein targets to identify new therapeutic indications. ucsb.edu

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted potential of this compound cannot be fully realized within a single scientific discipline. Its future development hinges on collaboration between experts from various fields. Chemical biology, by its nature, is an interdisciplinary field that combines chemistry, biology, and computational sciences to understand biological processes at a molecular level. frontiersin.org

Key collaborative opportunities include:

Synthetic Chemists and Chemical Biologists: Chemists can synthesize novel AOG derivatives and aldehyde partners, which chemical biologists can then test and validate in cellular and animal models.

Materials Scientists and Pharmacologists: Materials scientists can develop new AOG-based polymers and hydrogels, while pharmacologists can evaluate their biocompatibility, drug-release kinetics, and therapeutic efficacy.

Computational Scientists and Experimental Biologists: Computational chemists can use AI to predict new reactions and biological targets, providing high-priority candidates for experimental biologists to test in the lab, creating a feedback loop that accelerates discovery. frontiersin.org

By fostering these interdisciplinary partnerships, the scientific community can unlock the full potential of this compound, transforming it from a niche chemical reagent into a versatile platform for new discoveries in medicine and materials science.

Q & A

Q. What are the established synthetic routes for N-Amino-N'-1-octylguanidine, and what key reaction conditions influence yield and purity?

Methodological Answer: N-Amino-N'-alkylguanidines are typically synthesized via nitroguanidine intermediates. A validated approach involves reacting N-amino-N'-nitroguanidine with alkylating agents under controlled conditions. For example, catalytic transfer hydrogenation using palladium catalysts can reduce nitroguanidines to guanidines with high yields (e.g., 70–100% for alkyl derivatives) . Key parameters include solvent selection (e.g., ethanol or THF), reaction temperature (25–60°C), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization ensures product purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what structural features do they elucidate?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify alkyl chain integration, guanidine proton environments, and substituent positioning. For example, NH2_2 and NH groups resonate at δ 6.5–8.0 ppm .
  • LC-MS/HPLC : Confirms molecular weight (e.g., [M+H]+^+ peaks) and purity (>98% via reverse-phase HPLC) .
  • FT-IR : Detects N-H stretching (3200–3400 cm1^{-1}) and C=N vibrations (1650–1700 cm1^{-1}) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Q. How do solubility and stability profiles of this compound impact experimental design?

Methodological Answer:

  • Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly in water. Pre-dissolve in DMSO for biological assays (<1% v/v to avoid cytotoxicity).
  • Stability : Store at –20°C under inert gas (N2_2/Ar) to prevent oxidation. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers develop robust QSAR models for this compound derivatives targeting xanthine oxidase activity?

Methodological Answer:

  • Descriptor Selection : Use steric (molar refractivity), electronic (Hammett σ constants), and geometric (substituent dihedral angles) parameters. Nitro-group interactions at 4.5–5.5 Å distances are critical for electron-acceptor activity .
  • Model Validation : Split datasets into nitro (Group A) and non-nitro (Group B) derivatives. Validate via leave-one-out cross-validation (Q2^2 > 0.5) and external test sets .

Q. What experimental and computational approaches analyze the impact of alkyl chain length on bioactivity?

Methodological Answer:

  • Experimental : Synthesize analogs with C4–C12 alkyl chains. Test xanthine oxidase inhibition (IC50_{50}) and correlate with chain length using linear regression.
  • Computational : Perform DFT calculations to assess alkyl chain conformational energy and electrostatic potential maps .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for guanidine derivatives?

Methodological Answer:

  • Subgroup Analysis : Separate datasets based on structural motifs (e.g., nitro vs. methoxy groups) to identify context-specific SAR trends .
  • Validation : Use bootstrap resampling to assess model robustness and identify outliers .

Q. What role do molecular docking simulations play in elucidating binding mechanisms with xanthine oxidase?

Methodological Answer:

  • Docking Workflow :
    • Prepare protein structure (PDB: 1N5X) via protonation and energy minimization.
    • Define the active site (e.g., Mo-cofactor region).
    • Dock this compound using AutoDock Vina.
  • Key Interactions : Identify hydrogen bonds with Arg880 and hydrophobic contacts with Phe914 .

Q. How are catalytic transfer hydrogenation conditions optimized for N-alkylguanidine synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, Raney Ni, or PtO2_2 in solvents like methanol or acetic acid.
  • Reaction Monitoring : Use TLC (Rf_f = 0.3–0.5 in ethyl acetate/hexane) to track nitro-to-guanidine conversion. Optimal conditions: 40°C, 24 h, H2_2 (1 atm) .

Q. How do researchers differentiate electronic vs. steric effects in enzyme inhibition assays?

Methodological Answer:

  • Electronic Effects : Synthesize derivatives with electron-withdrawing (e.g., NO2_2) or donating (e.g., OCH3_3) groups. Measure Hammett σ values and correlate with IC50_{50}.
  • Steric Effects : Introduce bulky substituents (e.g., tert-butyl) and analyze activity loss via molecular dynamics (e.g., RMSD > 2.0 Å indicates steric clashes) .

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